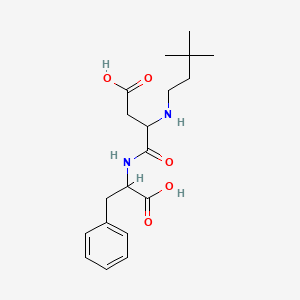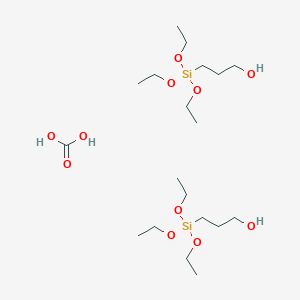
carbonic acid;3-triethoxysilylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;3-triethoxysilylpropan-1-ol is a compound with the molecular formula C9H22O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both carbonic acid and a triethoxysilyl group, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-triethoxysilylpropan-1-ol typically involves the reaction of triethoxysilane with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Triethoxysilane (CAS#998-30-1) and allyl alcohol (CAS#107-18-6).
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a platinum-based catalyst, at a temperature range of 60-80°C.
Product: The reaction yields 3-triethoxysilylpropan-1-ol with high purity
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The industrial production also emphasizes safety measures and environmental considerations to minimize any potential hazards .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid;3-triethoxysilylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different silane compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silane compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Carbonic acid;3-triethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its excellent bonding properties
Wirkmechanismus
The mechanism of action of carbonic acid;3-triethoxysilylpropan-1-ol involves its interaction with various molecular targets and pathways. The triethoxysilyl group can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in the modification of surfaces and the development of advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: This compound has similar silane functionality but with a thiol group instead of a hydroxyl group.
3-(Triethoxysilyl)propylamine: This compound contains an amine group, offering different reactivity and applications compared to carbonic acid;3-triethoxysilylpropan-1-ol
Uniqueness
This compound is unique due to its combination of carbonic acid and triethoxysilyl functionalities. This combination allows for versatile chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
88321-11-3 |
|---|---|
Molekularformel |
C19H46O11Si2 |
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
carbonic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/2C9H22O4Si.CH2O3/c2*1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1(3)4/h2*10H,4-9H2,1-3H3;(H2,2,3,4) |
InChI-Schlüssel |
GCGMVSIWMSTNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCO)(OCC)OCC.CCO[Si](CCCO)(OCC)OCC.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
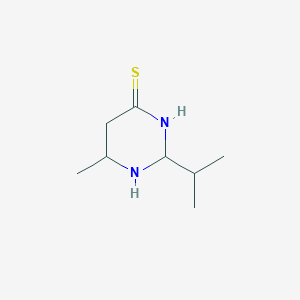
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
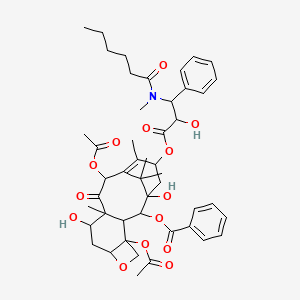
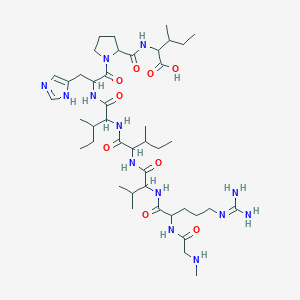

![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)

